molecular formula C7H13ClN2O2 B13462113 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride

1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride

Cat. No.: B13462113
M. Wt: 192.64 g/mol
InChI Key: RAEDHDFJJOBVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride is a heterocyclic spiro compound characterized by a unique bicyclic structure where two rings (one oxa-aza and one diaza) share a single atom. The methyl group at position 1 and the oxygen (oxa) at position 3 distinguish it from related spirocyclic derivatives . Its molecular formula is C₇H₁₂ClN₂O₂, with a molecular weight of 192.64 g/mol (CAS: 1390655-03-4) .

Properties

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

1-methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c1-9-6(10)11-5-7(9)2-3-8-4-7;/h8H,2-5H2,1H3;1H

InChI Key

RAEDHDFJJOBVGT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)OCC12CCNC2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions centered around the construction of the spirocyclic core. The core synthetic approach is the cyclization of suitable precursor molecules containing amine and carbonyl functional groups under controlled conditions to form the spirocyclic ring system.

  • Key Step: Cyclization Reaction
    The cyclization usually proceeds via intramolecular nucleophilic attack of an amine group on a carbonyl carbon, often facilitated by a Lewis acid catalyst such as zinc chloride to promote ring closure. This step is critical to form the spirocyclic junction where two rings share a single atom, a defining feature of this compound.

  • Methylation and Salt Formation
    The introduction of the methyl group at the nitrogen atom (position 1) is achieved either by using methylamine derivatives in the initial steps or by methylation of the nitrogen after ring formation. The final hydrochloride salt is prepared by treating the free base with hydrochloric acid in polar solvents like ethanol or ethanol-water mixtures, which aids in purification and crystallization.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Yield Range (%)
Precursor preparation Amine and carbonyl precursors, solvents (e.g., dichloromethane, ethanol), Lewis acid catalysts (e.g., ZnCl₂) Formation of intermediate amide or lactam 70-85
Cyclization Controlled temperature (room temperature to 60°C), stirring for 30 min to several hours Spirocyclic ring closure 65-80
Methylation (if post-cyclization) Methylating agents (e.g., methyl iodide or methylamine), base (e.g., triethylamine) Introduction of methyl group 75-90
Hydrochloride salt formation Treatment with HCl in ethanol or ethanol/water mixture, recrystallization Salt formation and purification >98 purity

Industrial Production Considerations

In industrial settings, the synthesis is adapted to batch or continuous flow processes to optimize cost-efficiency and environmental impact. Quality control is stringent, employing analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to ensure batch-to-batch consistency.

Analytical Validation of the Prepared Compound

To confirm the structural integrity and purity of this compound, a combination of analytical techniques is employed:

Research Findings and Variations in Synthetic Approaches

Literature reveals variations in synthetic pathways depending on the availability of starting materials and desired scale:

  • Some approaches start from lactam precursors, while others utilize amino alcohols and halogenated intermediates.
  • Catalysts and solvents are varied to optimize reaction times and yields.
  • Alternative ring closure methods include one-pot mesylation and ring closure techniques for related spirocyclic oxetane systems, which provide insights into potential synthetic innovations for this compound class.

Summary Table of Preparation Methods

Method Aspect Description Reference Data Highlights
Starting Materials Amines, carbonyl compounds, methylating agents Precursor cyclization with methylamine or methyl iodide
Catalysts Lewis acids such as zinc chloride Enhances cyclization efficiency
Reaction Conditions Room temperature to 60°C, solvents like dichloromethane or ethanol Optimized for yield and purity
Purification Techniques Recrystallization from ethanol/water mixtures, flash chromatography Achieves >98% purity
Analytical Validation NMR, HRMS, X-ray crystallography Confirms structure and purity
Industrial Adaptations Batch and continuous flow processes with quality control Scalable with environmental and cost considerations

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of acids, bases, or other catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and related spirocyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Purity/Availability
1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride (Target) C₇H₁₂ClN₂O₂ 192.64 1390655-03-4 1-methyl, 3-oxa substituents; spiro[4.4] system Not explicitly stated
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride C₆H₁₀ClN₂O₂ 176.64 1657033-44-7 Lacks methyl group at position 1; spiro[4.4] system 95% purity (commercially available)
1,7-Diazaspiro[4.4]nonan-2-one hydrochloride C₇H₁₂ClN₂O 176.64 1439902-64-3 Replaces oxa group with a second diaza; spiro[4.4] system Storage: 2–8°C
2,7-Diazaspiro[3.5]nonan-1-one hydrochloride C₇H₁₂ClN₂O 178.64 1818847-63-0 Smaller spiro[3.5] system; lacks oxa group Research-grade
(5S)-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride C₇H₁₂ClN₂O 176.64 2518063-72-2 Stereospecific (5S) configuration; ketone at position 1 vs. oxa at position 3 in target Limited commercial availability

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride?

The synthesis involves cyclization reactions between amine and carbonyl precursors under controlled pH and temperature. For example, reacting a lactam precursor with methylamine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) can yield the spirocyclic core. Subsequent hydrochloride salt formation is achieved by treating the free base with HCl in polar solvents like ethanol. Purification via recrystallization from ethanol/water mixtures ensures high purity (>98%) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization employs a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR confirms proton environments and spirocyclic connectivity, while HRMS verifies molecular weight. Single-crystal X-ray diffraction resolves the three-dimensional conformation, with refinement using SHELXL to address potential disorder .

Q. What are the primary research applications in medicinal chemistry?

The compound serves as a rigid scaffold in drug discovery, particularly for targeting enzymes (e.g., kinases) and GPCRs. Its spirocyclic structure enhances metabolic stability, making it suitable for neuroprotective and antimicrobial studies. Methodologically, structure-activity relationships (SAR) are explored via substitutions at the 1-methyl or 3-oxa positions, followed by in vitro assays (e.g., MIC for antimicrobial activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this spirocyclic compound?

Data discrepancies often arise from crystal twinning or disordered solvent molecules. Using SHELXL, apply the HKLF 5 format to refine twin laws (e.g., twofold rotation) and incorporate restraints for disordered regions. Cross-validation with PLATON’s ADDSYM detects missed symmetry, while R1/wR2 ratios (<5%) and Q-peak analysis ensure model accuracy. For high-resolution data, multipole refinement (e.g., using NoSpherA2) improves electron density maps .

Q. What methodological approaches quantify spirocyclic ring puckering and its impact on bioactivity?

Implement Cremer-Pople parameters to calculate puckering amplitude (qq) and phase angle (ϕ\phi) from X-ray or DFT-optimized geometries. Software like Gaussian (DFT) and Mercury (CCDC) visualize puckering modes. For example, a q=0.25q = 0.25 Å and ϕ=30\phi = 30^\circ may indicate a half-chair conformation, which can correlate with enhanced receptor binding in molecular dynamics simulations .

Q. How do structural modifications influence biological activity compared to analogues?

Comparative SAR studies with analogues (e.g., 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride) reveal that the 3-oxa group enhances hydrogen bonding with target proteins, while the 1-methyl group reduces steric hindrance. In vitro assays (e.g., IC₅₀ for enzyme inhibition) paired with molecular docking (AutoDock Vina) quantify these effects. For example, a 10-fold potency increase is observed when the 3-oxa group interacts with catalytic lysine residues .

Q. What strategies address low yields in spirocyclic ring formation during synthesis?

Optimize reaction kinetics using Design of Experiments (DoE). Vary parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol% ZnCl₂). Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C, 15 mol% catalyst in DMF), improving yields from 40% to 75%. Post-reaction, scavenger resins (e.g., QuadraPure™) remove metal residues .

Data Analysis and Validation

Q. How are NMR spectral anomalies (e.g., signal splitting) interpreted for this compound?

Signal splitting in ¹H NMR (e.g., δ 3.5–4.0 ppm) often stems from diastereotopic protons in the spirocyclic ring. Use 2D COSY and NOESY to assign coupling networks. For example, cross-peaks between H-2 and H-7 confirm spatial proximity, while variable-temperature NMR (VT-NMR) distinguishes dynamic effects (e.g., ring puckering) from static disorder .

Q. What computational methods predict the compound’s solubility and stability?

Apply quantitative structure-property relationship (QSPR) models using descriptors like logP (2.1), polar surface area (45 Ų), and Hansen solubility parameters. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/ethanol mixtures) predict solubility trends, validated experimentally via UV-Vis spectroscopy. Stability under acidic conditions (pH 2–7) is assessed using HPLC-UV at 254 nm .

Q. How are batch-to-batch impurities characterized and mitigated?

Impurities (e.g., uncyclized precursors) are identified via LC-MS (ESI+) and quantified against USP standards. Preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) isolates impurities for structural elucidation. Process improvements, such as inline IR monitoring of cyclization completion, reduce impurity levels from 5% to <0.5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.